Sotalol Hydrochloride

Description

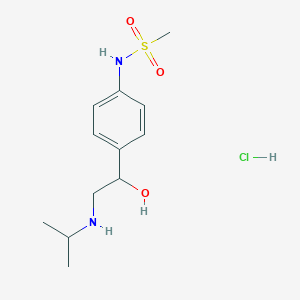

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRYROWYFWGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

366-80-3, 3930-20-9 (Parent) | |

| Record name | Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021278 | |

| Record name | Sotalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

959-24-0 | |

| Record name | Sotalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sotalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sotalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(1-hydroxy-2-isopropylaminoethyl)methanesulphonanilide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEC37C70XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotalol Enantiomers: An In-Depth In Vitro Pharmacological Comparison

For Researchers, Scientists, and Drug Development Professionals

Sotalol, a unique antiarrhythmic agent, is administered clinically as a racemic mixture of its two stereoisomers, d-sotalol and l-sotalol. While structurally similar, these enantiomers exhibit distinct pharmacological profiles in vitro, a critical consideration for targeted drug development and mechanistic studies. This technical guide provides a comprehensive overview of these differences, focusing on their differential effects on beta-adrenergic receptors and cardiac ion channels, supported by quantitative data and detailed experimental methodologies.

Core Pharmacological Differences: A Summary

The primary distinction between the sotalol enantiomers lies in their beta-adrenergic blocking activity. The l-enantiomer is a potent beta-blocker, whereas the d-enantiomer possesses significantly weaker activity at these receptors.[1][2] Conversely, both d- and l-sotalol exhibit comparable Class III antiarrhythmic effects, primarily through the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[3][4] This dual action of the racemic mixture contributes to its clinical efficacy, but also to its complex safety profile.

Quantitative Comparison of In Vitro Activities

The following tables summarize the key quantitative differences in the in vitro pharmacology of d-sotalol and l-sotalol based on published literature.

| Parameter | d-Sotalol | l-Sotalol | Racemic (dl)-Sotalol | Fold Difference (l- vs d-) | Reference |

| Beta-Adrenergic Receptor Affinity (Ki) | |||||

| Cat Left Ventricular Membranes (µmol/l) | 11 | 0.6 | - | ~18 | [5] |

| Guinea-Pig Papillary Muscle (µmol/l) | 4 | - | - | - | [5] |

| Beta-Adrenergic Blocking Potency | |||||

| Relative Potency vs. Racemate (Molar Basis) | 1/12 - 1/14 | 1.6 - 3.2 | 1 | ~30-60 | [1][6] |

| Potassium Channel Blockade (IKr/hERG) | |||||

| Action Potential Duration Prolongation (EC50, µmol/l) | 13 | 13 | 13 | 1 | [5] |

| Effect on Atrioventricular Node Action Potential Duration | Prolongs to the same extent | Prolongs to the same extent | - | 1 | [3] |

Table 1: Comparative In Vitro Pharmacology of Sotalol Enantiomers. This table highlights the significant stereoselectivity in beta-adrenergic receptor binding and blocking potency, with l-sotalol being substantially more active. In contrast, the Class III antiarrhythmic effect, evidenced by the prolongation of the action potential duration, is not stereoselective.

Experimental Protocols

The quantitative data presented above are derived from a variety of in vitro experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future studies.

Radioligand Binding Assays for Beta-Adrenoceptor Affinity

These assays are employed to determine the binding affinity of a ligand (in this case, sotalol enantiomers) for a specific receptor.

-

Objective: To quantify the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of d-sotalol and l-sotalol for beta-adrenergic receptors.

-

General Protocol:

-

Membrane Preparation: Cardiac tissue (e.g., cat left ventricular free wall) is homogenized and centrifuged to isolate a membrane fraction rich in beta-adrenergic receptors.[5]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to beta-adrenoceptors (e.g., [125I]-iodocyanopindolol).

-

Competition: Increasing concentrations of the unlabeled competitor (d-sotalol or l-sotalol) are added to the incubation mixture.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Electrophysiological Assessment of Ion Channel Blockade

Patch-clamp electrophysiology is the gold standard for studying the effects of drugs on ion channel function at the single-cell level.

-

Objective: To characterize the effects of sotalol enantiomers on the action potential duration and specific ion currents (e.g., IKr).

-

General Protocol for Whole-Cell Patch-Clamp:

-

Cell Preparation: Isolated cardiac myocytes or cell lines stably expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG channels) are used.[7]

-

Pipette Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage, and the resulting ionic currents are measured.

-

Drug Application: d-sotalol or l-sotalol is applied to the cell via the external solution.

-

Data Acquisition and Analysis: The effects of the drug on the amplitude and kinetics of the target ion current are recorded and analyzed to determine parameters such as the IC50 for channel block.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiologic effects of d-sotalol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of d-sotalol and l-sotalol on the atrioventricular node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiologic effects of the levo- and dextrorotatory isomers of sotalol in isolated cardiac muscle and their in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-sotalol causes significant occupation of beta-adrenoceptors at concentrations that prolong cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative beta-blocking activities and electrophysiologic actions of racemic sotalol and its optical isomers in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sotalol Hydrochloride

This guide provides a comprehensive overview of a common laboratory-scale synthesis and purification process for Sotalol Hydrochloride, a crucial antiarrhythmic agent. Designed for researchers, chemists, and professionals in drug development, this document details the chemical pathway, experimental protocols, purification techniques, and analytical methods for quality control.

Introduction to this compound

Sotalol is a non-selective beta-adrenergic receptor blocker that also exhibits Class III antiarrhythmic properties by blocking potassium channels.[1][2] This dual mechanism of action involves prolonging the cardiac action potential duration and inhibiting the effects of catecholamines, making it effective in the treatment of various cardiac arrhythmias.[3][4] The hydrochloride salt is the common pharmaceutical form. For laboratory and research purposes, a reliable synthesis and purification protocol is essential to ensure high purity and consistency.

Synthesis of this compound

A widely recognized synthetic route to this compound is a four-step process starting from aniline. This pathway is efficient and utilizes readily available starting materials.[5]

Synthetic Pathway Overview

The synthesis begins with the methanesulfonylation of aniline, followed by a Friedel-Crafts acylation to introduce a chloroacetyl group. The subsequent reaction with isopropylamine introduces the side chain, and a final reduction of the ketone yields the secondary alcohol of the Sotalol molecule. The process concludes with the formation of the hydrochloride salt.

References

- 1. Sotalol - Wikipedia [en.wikipedia.org]

- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C12H21ClN2O3S | CID 66245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Chiral Separation of Sotalol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the primary chromatographic and electrophoretic techniques for the chiral separation of Sotalol enantiomers. Sotalol, a non-selective beta-adrenergic blocker and antiarrhythmic agent, is administered as a racemic mixture of its (R)- and (S)-enantiomers. Although both enantiomers exhibit Class III antiarrhythmic properties, the beta-blocking activity resides primarily in the (S)-enantiomer. Consequently, the ability to separate and quantify these enantiomers is crucial for pharmacokinetic studies, quality control, and the development of enantiopure formulations.

This guide covers three core techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). For each technique, detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate practical application in a research and development setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the chiral separation of pharmaceuticals due to its robustness and versatility. For Sotalol, both direct and indirect methods on chiral stationary phases (CSPs) have been successfully employed.

Direct Chiral HPLC

Direct methods involve the use of a chiral stationary phase that selectively interacts with the Sotalol enantiomers, leading to differential retention and separation.

A reported method for the direct chiral resolution of Sotalol enantiomers utilizes a polysaccharide-based chiral stationary phase.

-

Instrumentation: Agilent 1100 HPLC system or equivalent.

-

Chiral Stationary Phase: Chiralpak IA (4.6 x 250 mm).

-

Mobile Phase: An isocratic mixture of 80% Hexane with 0.1% diethylamine and 20% Ethanol with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) at 220 nm.

-

Sample Preparation: Dissolve Sotalol hydrochloride in methanol and neutralize with a methanolic potassium hydroxide solution. The resulting free base is then dissolved in the mobile phase.

| Parameter | (S)-Sotalol | (R)-Sotalol |

| Retention Time (t_R) | 7.99 min | 11.88 min |

Indirect Chiral HPLC using Derivatization

Indirect methods involve the reaction of the Sotalol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

This method is suitable for the determination of Sotalol enantiomers in biological fluids.

-

Instrumentation: Standard HPLC system with fluorescence detection.

-

Derivatizing Agent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

-

Sample Preparation:

-

Extract Sotalol from the biological sample (e.g., plasma, urine) using a Sep-Pak C18 solid-phase extraction cartridge with isopropyl alcohol as the eluent.

-

Evaporate the eluent and reconstitute the residue.

-

React the residue with GITC to form diastereomeric derivatives.

-

-

Chromatographic Conditions:

-

Column: Standard reversed-phase C18 column.

-

Detection: UV detection at 225 nm.

-

| Parameter | Value |

| Linearity Range (Plasma) | 0.022 to 4.41 µg/mL for each enantiomer |

| Linearity Range (Urine) | 0.22 to 88.2 µg/mL for each enantiomer |

| Lower Limit of Determination (Plasma) | 0.022 µg/mL |

| Lower Limit of Determination (Urine) | 0.22 µg/mL |

| Within-day and Day-to-day Coefficient of Variation | < 7.5% |

HPLC Experimental Workflow

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that utilizes supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and higher efficiency compared to HPLC for chiral applications. While a specific method for Sotalol is not widely published, a method for structurally similar beta-blockers provides a strong starting point for method development.

Experimental Protocol: SFC (Adapted from Beta-Blocker Methods)

This protocol is for the simultaneous enantioseparation of atenolol, metoprolol, and propranolol and can be adapted for Sotalol.

-

Instrumentation: Waters SFC Investigator system or equivalent.

-

Chiral Stationary Phase: Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica gel) (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of CO₂ and a modifier in a 75:25 (v/v) ratio. The modifier consists of a 50:50 (v/v) mixture of isopropanol and methanol containing 0.1% isopropyl amine.

-

Flow Rate: 4.0 mL/min.

-

Backpressure: 100 bar.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

Detection: Photodiode Array (PDA) detector at 220 nm.

-

Sample Preparation: Dissolve the Sotalol sample in the mobile phase modifier.

Quantitative Data: SFC (Expected for Beta-Blockers)

| Parameter | Expected Value |

| Resolution (Rs) | > 3.0 |

| Separation Factor (α) | > 1.5 |

| Validation Range | 0.5–10 µg/mL |

| LOD | 0.126 to 0.137 µg/mL |

| LOQ | 0.376–0.414 µg/mL |

SFC Experimental Workflow

Capillary Electrophoresis (CE)

CE offers high efficiency, short analysis times, and low sample and reagent consumption for chiral separations. The use of chiral selectors, particularly cyclodextrins, in the background electrolyte is the most common approach for resolving Sotalol enantiomers.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

A baseline separation of Sotalol enantiomers has been achieved using randomly methylated β-cyclodextrin.[1]

-

Instrumentation: Standard capillary electrophoresis system with UV detection.

-

Capillary: Fused silica capillary.

-

Chiral Selector: Randomly methylated β-cyclodextrin (RAMEB).

-

Background Electrolyte (BGE): 25 mM Phosphoric acid containing 30 mM RAMEB, adjusted to pH 2.5.[1]

-

Voltage: +25 kV.[1]

-

Temperature: 15 °C.[1]

-

Injection: Hydrodynamic injection at 50 mbar for 2 seconds.[1]

-

Detection: UV detection at 232 nm.[1]

-

Sample Preparation: Dissolve this compound in water to a concentration of 10 mg/mL.[1]

Quantitative Data: CE with Various Cyclodextrins

The choice of cyclodextrin and its concentration significantly impacts the separation.

| Chiral Selector | Concentration | pH | Resolution (Rs) | Observations |

| RAMEB | 30 mM | 2.5 | Baseline Separation | Optimal separation achieved.[1] |

| HP-β-CD | - | - | Slight peak splitting | Chiral interaction observed.[1] |

| SBE-β-CD | - | - | Chiral interaction | No baseline separation.[1] |

CE Experimental Workflow

Conclusion

References

A Technical Deep Dive into the Stereoselective Pharmacokinetics of Sotalol in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereoselective pharmacokinetics of sotalol enantiomers in key preclinical models. Sotalol, a non-selective β-adrenergic blocker with Class III antiarrhythmic properties, is a racemic mixture of d- and l-enantiomers. Understanding the distinct pharmacokinetic profiles of these enantiomers is crucial for predicting their therapeutic effects and potential toxicities. This document provides a comprehensive summary of quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of d-sotalol and l-sotalol have been investigated in preclinical rat and dog models. The data reveals notable differences in their disposition, particularly concerning clearance, when administered as a racemate versus pure enantiomers.

Sotalol Enantiomer Pharmacokinetics in Rats

In Sprague-Dawley rats, the clearance of sotalol enantiomers has been shown to be stereoselective, particularly when the pure S-enantiomer is administered. After intravenous administration of racemic sotalol, the systemic clearance (Cls) and renal clearance (Clr) of R- and S-sotalol were comparable. However, administration of the pure S-enantiomer resulted in a significant reduction in its own systemic and renal clearance.[1][2] The protein binding of sotalol enantiomers in rat serum is negligible and non-stereoselective, with a bound fraction of less than 7%.[3]

| Parameter | d-Sotalol | l-Sotalol | Animal Model | Dosing | Reference |

| Systemic Clearance (Cls) (mL/min/kg) | 29.9 ± 4.2 | 27.5 ± 3.3 | Conscious Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |

| Renal Clearance (Clr) (mL/min/kg) | 28.7 ± 4.2 | 26.3 ± 3.2 | Conscious Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |

| Systemic Clearance of S-STL (mL/min/kg) | - | 33.7 ± 6.0 (as racemate) | Sprague-Dawley Rats | IV | [1] |

| Systemic Clearance of S-STL (mL/min/kg) | - | 28.9 ± 5.6 (as pure enantiomer) | Sprague-Dawley Rats | IV | [1] |

| Biliary Clearance (Clb) (mL/min/kg) | 0.0662 ± 0.0089 | 0.0675 ± 0.0090 | Anesthetized Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |

| Intestinal Clearance (Cli) (mL/min/kg) | 1.26 ± 0.19 | 1.16 ± 0.17 | Conscious Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |

Table 1: Pharmacokinetic Parameters of Sotalol Enantiomers in Rats.

Sotalol Enantiomer Pharmacokinetics in Dogs

Studies in unanesthetized dogs have characterized the pharmacokinetics of racemic sotalol. Following intravenous administration, the drug exhibits a two-compartment model with a rapid distribution phase and a longer elimination phase. Oral absorption is rapid and substantial.[4] While specific data for the individual enantiomers in dogs is less readily available in the reviewed literature, the general pharmacokinetics of the racemate provide a foundational understanding.

| Parameter | Value | Animal Model | Dosing | Reference |

| Distribution Half-life (t½α) | 3.2 ± 1.1 min | Unanesthetized Dogs | 1, 2, and 4 mg/kg IV | [4] |

| Elimination Half-life (t½β) | 4.8 ± 1.03 hr | Unanesthetized Dogs | 1, 2, and 4 mg/kg IV | [4] |

| Oral Absorption Half-life (t½a) | 11–17 min | Unanesthetized Dogs | 2, 4, and 8 mg/kg PO | [4] |

Table 2: Pharmacokinetic Parameters of Racemic Sotalol in Dogs.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of sotalol enantiomers.

Animal Models and Drug Administration

-

Rat Studies: Male Sprague-Dawley rats are commonly used. For intravenous (IV) administration, sotalol is typically dissolved in saline and administered via a cannulated jugular vein. For oral (PO) administration, the drug is dissolved in water and administered by gavage.[1][2]

-

Dog Studies: Unanesthetized male beagle dogs are often used. Intravenous administration is performed through a cephalic vein, while oral doses are given as a solution.[4]

Plasma Sample Collection and Preparation

Blood samples are collected at predetermined time points post-dosing. In rats, blood is often drawn from the jugular vein cannula. In dogs, samples are typically taken from a cephalic vein. The blood is collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored frozen until analysis.[1][2][4]

Enantioselective Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the stereoselective analysis of sotalol in plasma involves derivatization followed by HPLC with fluorescence detection.[5][[“]]

-

Extraction: Sotalol and an internal standard (e.g., atenolol) are extracted from plasma (typically 0.5 mL) at an alkaline pH (e.g., 9.3) using an organic solvent such as ethyl acetate.[5]

-

Derivatization: The organic layer is evaporated, and the residue is derivatized with a chiral derivatizing agent, such as R-(-)-1-(1-naphthyl)ethyl isocyanate (NEIC). This reaction forms diastereomeric derivatives of the sotalol enantiomers.[5]

-

Chromatographic Separation: The resulting diastereomers are separated on a C18 analytical column using an isocratic mobile phase, for example, a mixture of acetonitrile and water. A trapping column may be used to retain excess derivatizing reagent.[5]

-

Detection: The derivatives are detected using a fluorescence detector, with excitation and emission wavelengths typically around 280 nm and 320 nm, respectively.[5]

The following diagram illustrates the general workflow for the enantioselective analysis of sotalol in plasma.

Signaling Pathways

Sotalol exerts its therapeutic effects through two primary mechanisms: β-adrenergic receptor blockade and inhibition of the hERG potassium channel.

β1-Adrenergic Receptor Signaling Pathway

l-sotalol is a non-selective antagonist of β-adrenergic receptors. In cardiomyocytes, the binding of an agonist (like norepinephrine) to the β1-adrenergic receptor activates a stimulatory G-protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that increase heart rate and contractility. l-sotalol competitively blocks the β1-adrenergic receptor, thereby inhibiting this signaling cascade.[1][7][8][9]

hERG Potassium Channel Blockade

Both d- and l-sotalol block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. This blockade prolongs the action potential duration and the effective refractory period, which is the basis of its Class III antiarrhythmic effect. Sotalol is considered a low-affinity hERG blocker.[10] Molecular docking studies suggest that sotalol interacts with key aromatic residues, such as Y652 and F656, within the inner cavity of the hERG channel.[10][11] This interaction is thought to be stabilized by the inactivation of the channel.[4][12]

References

- 1. Stereospecific evaluation of sotalol pharmacokinetics in a rat model: evidence suggesting an enantiomeric interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renal, biliary and intestinal clearance of sotalol enantiomers in rat model: evidence of intestinal exsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein binding of sotalol enantiomers in young and elderly human and rat serum using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Enantioselective analysis of sotalol in plasma by reversed-phase high-performance liquid chromatography using diastereomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. KEGG PATHWAY: hsa04261 [genome.jp]

- 9. researchgate.net [researchgate.net]

- 10. The Basis for Low-affinity hERG Potassium Channel Block by Sotalol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

Sotalol Hydrochloride's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophysiological effects of Sotalol Hydrochloride, with a specific focus on its impact on cardiac action potential duration (APD). Sotalol is a unique antiarrhythmic agent possessing both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties. This dual mechanism of action underlies its clinical efficacy in treating a variety of atrial and ventricular arrhythmias. This document provides a comprehensive overview of its mechanism of action, quantitative effects on APD, and detailed experimental protocols for studying these effects.

Core Mechanism of Action

Sotalol exerts its antiarrhythmic effects through two primary mechanisms:

-

Class II Action (Beta-Adrenergic Blockade): As a non-selective β-adrenergic receptor antagonist, sotalol competitively inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline) at β1 and β2 adrenergic receptors.[1][2] In cardiac tissue, this leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling events.[3][4] This action results in a decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.[5]

-

Class III Action (Potassium Channel Blockade): Sotalol's Class III activity is attributed to its ability to block the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[5] By inhibiting IKr, sotalol prolongs the duration of the action potential and, consequently, the effective refractory period (ERP) in atrial, ventricular, and Purkinje tissues.[2][6] This prolongation of repolarization is a key factor in its ability to suppress re-entrant arrhythmias.

Quantitative Effects on Action Potential Duration

The following tables summarize the quantitative effects of this compound on cardiac action potential duration across various experimental models.

| Species | Tissue/Cell Type | Sotalol Concentration (μM) | APD Measurement | % Prolongation / Change | Reference |

| Canine | Purkinje Fibers | 1 | APD90 | ~15% | [6] |

| 10 | APD90 | ~30% | [6] | ||

| 100 | APD90 | ~50% | [6] | ||

| Canine | Ventricular Myocardium | 1 | APD90 | ~10% | [6] |

| 10 | APD90 | ~20% | [6] | ||

| 100 | APD90 | ~35% | [6] | ||

| Human | Atrial Myocytes | 1 mg/kg (IV) | APD | +6% to +8% | [5] |

| Rabbit | Ventricular Myocytes | 52 | APD | Significant Prolongation | [7] |

| Human | Ventricular Myocytes | 30 | APD | Significant Prolongation | [7] |

Table 1: Concentration-Dependent Effects of Sotalol on Action Potential Duration (APD)

| Species | Sotalol Dose | ECG Parameter | Change | Reference |

| Cynomolgus Monkey | 5 mg/kg, p.o. | QTc Interval | Significant Prolongation | [1] |

| 10 mg/kg, p.o. | QTc Interval | Significant Prolongation | [1] | |

| 30 mg/kg, p.o. | QTc Interval | Significant Prolongation | [1] |

Table 2: In Vivo Effects of Sotalol on ECG Parameters Related to APD

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

A common method for studying the electrophysiological effects of Sotalol at the cellular level involves the use of isolated adult ventricular cardiomyocytes. A standard enzymatic digestion protocol is outlined below:

Materials:

-

Langendorff perfusion system

-

Collagenase Type II

-

Perfusion buffer (e.g., Tyrode's solution)

-

Calcium-free perfusion buffer

-

Stop solution (e.g., perfusion buffer with bovine serum albumin)

Procedure:

-

The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat, rabbit, or guinea pig) and immediately placed in ice-cold cardioplegic solution.

-

The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with warm, oxygenated perfusion buffer is initiated to clear the coronary circulation of blood.

-

The heart is then perfused with a calcium-free buffer for a short period to disrupt cell-cell junctions.

-

This is followed by perfusion with a buffer containing a digestive enzyme, typically collagenase, to break down the extracellular matrix.

-

Once the heart becomes flaccid, the ventricles are minced and gently triturated to release individual cardiomyocytes.

-

The cell suspension is then filtered and washed to remove undigested tissue and enzymatic solution.

-

Calcium is gradually reintroduced to the cell suspension to obtain calcium-tolerant, quiescent, rod-shaped myocytes suitable for electrophysiological recordings.

Patch-Clamp Recording of Cardiac Action Potentials

The patch-clamp technique is the gold standard for recording ion channel activity and action potentials from single cardiomyocytes.

Solutions:

-

Bath (Extracellular) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).

-

Pipette (Intracellular) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA (pH adjusted to 7.2 with KOH).

Procedure:

-

Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the bath solution at a physiological temperature (e.g., 37°C).

-

A glass micropipette with a tip resistance of 2-5 MΩ, filled with the pipette solution, is positioned over a single myocyte using a micromanipulator.

-

Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

-

Action potentials are elicited by injecting brief (e.g., 2-5 ms) depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).

-

The resulting changes in membrane potential (the action potential) are recorded using a patch-clamp amplifier and digitized for analysis.

-

After obtaining a stable baseline recording, Sotalol is added to the superfusing bath solution at various concentrations to determine its effect on the action potential duration and other parameters.

Data Analysis: The recorded action potentials are analyzed to determine key parameters, including:

-

Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum upstroke velocity (dV/dtmax)

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sotalol and a typical experimental workflow for its evaluation.

Caption: Sotalol's Class II action blocks beta-adrenergic receptor activation.

Caption: Sotalol's Class III action directly blocks the IKr potassium channel.

References

- 1. Dose–response effects of sotalol on cardiovascular function in conscious, freely moving cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of sotalol on human atrial action potential duration and refractoriness: cycle length dependency of class III activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular electrophysiologic responses of isolated neonatal and adult cardiac fibers to d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Proarrhythmic Potential of d-Sotalol in Isolated Heart Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proarrhythmic potential of d-sotalol, the dextrorotatory isomer of sotalol, with a specific focus on findings from isolated heart models. While possessing Class III antiarrhythmic properties through the blockade of the rapid delayed rectifier potassium current (IKr), d-sotalol has been shown to induce life-threatening arrhythmias, a paradox that has been extensively studied to understand the underlying electrophysiological mechanisms.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the cellular mechanisms and experimental workflows to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action and Proarrhythmia

Sotalol is a non-cardioselective β-blocker that also exhibits potent Class III antiarrhythmic effects by blocking potassium channels, thereby prolonging the cardiac action potential duration (APD) and the effective refractory period.[3] The racemic mixture, dl-sotalol, contains both d- and l-isomers. While both isomers contribute to the Class III effects, the l-isomer is primarily responsible for the β-blocking activity.[4] The proarrhythmic potential of d-sotalol is intrinsically linked to its primary mechanism of action: excessive prolongation of the QT interval, which can lead to early afterdepolarizations (EADs) and a dangerous polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][5][6] This risk is exacerbated in conditions of bradycardia, a phenomenon known as "reverse use-dependency," where the drug's effect is more pronounced at slower heart rates.[3]

Quantitative Data from Isolated Heart Models

The following tables summarize the quantitative effects of d-sotalol on key electrophysiological parameters in various isolated heart preparations.

Table 1: Effect of d-Sotalol on Action Potential Duration (APD) in Isolated Canine Cardiac Tissues

| Tissue Type | d-Sotalol Concentration | Pacing Cycle Length (ms) | Baseline APD90 (ms) | APD90 with d-Sotalol (ms) | Percentage Increase | Reference |

| Epicardium | 100 µM | 2000 | 199 ± 20 | 247.5 ± 28 | 24.4% | [1] |

| Endocardium | 100 µM | 2000 | 212 ± 26 | 274 ± 27 | 29.2% | [1] |

| M Cells | 100 µM | 2000 | 309 ± 65 | 533 ± 207 | 72.5% | [1] |

| Adult Myocardium | 10-4 M | - | - | Concentration-dependent increase | - | [7] |

| Adult Purkinje Fibers | 10-4 M | - | - | Concentration-dependent increase | - | [7] |

| Neonatal Myocardium | 10-4 M | - | - | Significant increase (less than adult) | - | [7] |

| Neonatal Purkinje Fibers | 10-4 M | - | - | Significant increase (less than adult) | - | [7] |

APD90: Action Potential Duration at 90% repolarization. Data are presented as mean ± standard deviation.

Table 2: Proarrhythmic Effects of d-Sotalol in Isolated Heart Models

| Animal Model | Preparation | d-Sotalol Concentration | Key Proarrhythmic Findings | Incidence | Reference |

| Canine | Ventricular Myocardium (M cells) | 100 µM | Induction of Early Afterdepolarizations (EADs) at slow rates | 54% (7 of 13 preparations) | [1] |

| Guinea Pig | Ventricular Strips (Simulated Ischemia) | 100 µM | Increased incidence of arrhythmias during ischemia | 80% | [8] |

| Rabbit | Langendorff-Perfused Heart | 10-4 M (with low K+/Mg2+) | Induction of Torsades de Pointes (TdP) | 91% (10 of 11 hearts) | [5] |

| Guinea Pig | Ventricular Strips ("Border Zone" Model) | 5 µM | Increased incidence of spontaneous arrhythmias during ischemia | 83% | [9] |

| Guinea Pig | Ventricular Strips ("Border Zone" Model) | 10 µM | Increased incidence of spontaneous arrhythmias during ischemia | 86% | [9] |

Detailed Experimental Protocols

Canine Ventricular Myocardium Preparation for EAD Investigation

-

Objective: To assess the differential effects of d-sotalol on action potential duration and the induction of EADs in epicardial, endocardial, and midmyocardial (M) cells.

-

Animal Model: Canine.

-

Tissue Preparation:

-

Hearts are excised from anesthetized dogs and placed in cold Tyrode's solution.

-

Transmural slices are obtained from the canine left ventricle.

-

Epicardial, endocardial, and M cell preparations are carefully dissected.

-

-

Electrophysiological Recording:

-

Tissues are placed in a chamber and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

-

Transmembrane action potentials are recorded using standard glass microelectrodes filled with 3 M KCl.

-

Tissues are stimulated at various basic cycle lengths (e.g., 1000 ms, 2000 ms).

-

-

Drug Application:

-

Data Analysis:

-

Action potential duration at 90% repolarization (APD90) is measured.

-

The incidence of EADs is quantified.

-

Isolated Rabbit Heart Model for Torsades de Pointes Induction

-

Objective: To induce and study the electrophysiological characteristics of d-sotalol-mediated Torsades de Pointes.

-

Animal Model: Rabbit.

-

Preparation:

-

Rabbits are heparinized and anesthetized.

-

Hearts are rapidly excised and arrested in cold cardioplegic solution.

-

The aorta is cannulated for Langendorff perfusion with oxygenated Tyrode's solution at 37°C.

-

-

Electrophysiological Recording:

-

A 12-lead electrocardiogram (ECG) is recorded.

-

Multiple monophasic action potentials (MAPs) are recorded from the epicardial and endocardial surfaces of both ventricles.

-

-

Experimental Protocol:

-

After a stabilization period, d-sotalol (e.g., 10-4 M) is infused to achieve a steady-state effect.[5]

-

To potentiate the proarrhythmic effects, the perfusate is switched to a solution with low concentrations of potassium and magnesium.[5]

-

Bradycardia is induced to further increase the risk of TdP.[5]

-

-

Data Analysis:

-

QT interval and MAP duration are measured.

-

Dispersion of repolarization (difference between maximum and minimum APD) is calculated.

-

The incidence and characteristics of EADs and TdP are analyzed.

-

Visualizing the Mechanisms and Workflows

Signaling Pathway of d-Sotalol Induced Proarrhythmia

Caption: Signaling pathway of d-sotalol induced proarrhythmia.

Experimental Workflow for Isolated Heart Studies

Caption: General experimental workflow for isolated heart models.

Conclusion

Isolated heart models have been instrumental in elucidating the proarrhythmic mechanisms of d-sotalol. The data consistently demonstrate that d-sotalol prolongs the action potential duration, particularly in M cells, and can induce EADs and Torsades de Pointes, especially under conditions that mimic clinical risk factors such as bradycardia and electrolyte imbalances. The detailed protocols and workflows provided in this guide serve as a valuable resource for designing and interpreting studies aimed at further understanding and mitigating the proarrhythmic risks associated with d-sotalol and other IKr-blocking drugs.

References

- 1. d-Sotalol Induces Marked Action Potential Prolongation and Early Afterdepolarizations in M but Not Empirical or Endocardial Cells of the Canine Ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Electrophysiologic features of torsades de pointes: insights from a new isolated rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long QT syndrome - Wikipedia [en.wikipedia.org]

- 7. Cellular electrophysiologic responses of isolated neonatal and adult cardiac fibers to d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro- and antiarrhythmic effects of d-sotalol and dl-sotalol in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proarrhythmic effects of DL- and D-sotalol on the "border zone" between normal and ischemic regions of isolated ventricular myocardium and antiarrhythmic effects on reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Sotalol Hydrochloride in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)

Application Notes and Protocols: Utilizing Sotalol Hydrochloride in iPSC-CMs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using this compound (HCl) in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This document covers the mechanism of action, protocols for experimental evaluation, and quantitative data on its electrophysiological effects. iPSC-CMs serve as a powerful in vitro model to study the cardiac effects of Sotalol, particularly its role in arrhythmia induction and its therapeutic actions.[1][2][3][4]

Application Notes

Introduction to this compound

Sotalol is a unique antiarrhythmic agent that possesses both beta-adrenergic blocking activity (Vaughan Williams Class II) and cardiac action potential-prolonging properties (Vaughan Williams Class III).[5][6][7] It is a non-selective beta-blocker and primarily exerts its Class III effects by inhibiting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[5][8][9] This dual action makes it effective for treating various supraventricular and ventricular arrhythmias but also carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP), due to its QT-prolonging effects.[6][7]

iPSC-CMs as a Model System

Human iPSC-CMs have emerged as a highly relevant preclinical platform for cardiotoxicity screening and disease modeling.[4][10][11] These cells express human cardiac ion channels and exhibit electrophysiological properties that can recapitulate patient-specific phenotypes, making them ideal for studying the effects of drugs like Sotalol.[1][4] Researchers use iPSC-CMs to investigate the mechanisms of drug-induced long QT syndrome (diLQTS), assess proarrhythmic risk, and screen for novel antiarrhythmic therapies.[2][3][12][13]

Mechanism of Action of Sotalol in Cardiomyocytes

Sotalol's effects on cardiomyocytes are twofold:

-

Beta-Adrenergic Blockade (Class II Action): As a non-selective beta-blocker, Sotalol competitively inhibits β1 and β2 adrenergic receptors.[8][14] This action reduces heart rate, myocardial contractility, and atrioventricular (AV) nodal conduction.[6]

-

Potassium Channel Blockade (Class III Action): Sotalol blocks the IKr current by binding to the hERG potassium channel.[5][7][9] This inhibition of potassium efflux during the repolarization phase prolongs the action potential duration (APD) and the effective refractory period.[6][8] The QT-prolonging effect is a direct consequence of this action and is the primary mechanism behind both its therapeutic and proarrhythmic effects.[7]

Quantitative Data Presentation

The following tables summarize the quantitative effects of Sotalol on the electrophysiology of human iPSC-CMs as reported in scientific literature.

Table 1: Effect of Sotalol on Action Potential Duration (APD) in iPSC-CMs

| Concentration | APD Change (relative to baseline) | Cell Type / Method | Reference |

| 14.69 µM (1x Cmax) | +26.12% (APD90) | Ventricular-like iPSC-CMs / Patch-clamp | [15] |

| 100 µM | Marked Prolongation & EADs | LQT2 iPSC-CMs / Patch-clamp | [2] |

| 20 µM | Significant APD90 Increase | ArcLight-hiPSC-CMs / Optical Imaging | [16] |

| 100 µM | Dose-dependent FPD Prolongation | iPSC-CMs / MEA | [17] |

APD90: Action Potential Duration at 90% repolarization. FPD: Field Potential Duration. EAD: Early Afterdepolarization. Cmax: Maximum free plasma concentration.

Table 2: Effect of Sotalol on Specific Ion Channels in iPSC-CMs

| Ion Channel | Concentration | % Inhibition | Reference |

| IKr (hERG) | 14.69 µM | Significant Inhibition (Specific % not stated) | [18] |

| ICa | 14.69 µM | 7.91% | [15] |

| ICa | 44.07 µM | 18.91% | [15] |

| ICa | 146.9 µM | 22.25% | [15] |

| INa | 14.69 µM | 19.23% | [15] |

IKr: Rapid delayed rectifier potassium current. ICa: L-type calcium current. INa: Fast sodium current.

Experimental Protocols

The following are detailed protocols for assessing the effects of Sotalol HCl on iPSC-CMs.

General Experimental Workflow

This workflow outlines the key stages for evaluating Sotalol's impact on iPSC-CMs.

Protocol: Electrophysiological Assessment using Whole-Cell Patch-Clamp

This protocol is for recording action potentials and specific ion currents from single iPSC-CMs.

Materials:

-

iPSC-CMs plated on glass coverslips

-

External (Tyrode's) Solution: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH.[19]

-

Internal (Pipette) Solution: 120-130 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 3-5 mM MgATP. Adjust pH to 7.2 with KOH.[19][20]

-

Sotalol HCl stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes (resistance 3-7 MΩ)[21]

Procedure:

-

Preparation: Culture iPSC-CMs on coverslips until they form a spontaneously beating monolayer. On the day of the experiment, prepare fresh external and internal solutions.

-

Cell Placement: Place a coverslip with iPSC-CMs into the recording chamber on the microscope stage and perfuse with external solution at ~1.5 mL/min.[21] Maintain temperature at 36 ± 1 °C.[20]

-

Pipette Positioning: Fill a micropipette with internal solution and mount it on the headstage. Under microscopic guidance, approach a single, healthy iPSC-CM.

-

Seal Formation: Apply gentle positive pressure while approaching the cell. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.[19]

-

Baseline Recording:

-

Action Potentials (Current-Clamp): Switch the amplifier to current-clamp mode (I=0) and record spontaneous action potentials for 3-5 minutes to establish a stable baseline.[19]

-

Ion Currents (Voltage-Clamp): Use specific voltage protocols to isolate and record baseline IKr, ICa, or INa. Allow currents to stabilize for 3-5 minutes.[20]

-

-

Sotalol Application: Perfuse the chamber with the external solution containing the desired concentration of Sotalol.

-

Post-Treatment Recording: After a 5-10 minute incubation period, record action potentials or ion currents again to determine the drug's effect.

-

Data Analysis: Analyze recordings to quantify changes in APD30, APD50, APD90, resting membrane potential, and peak current amplitudes.[19]

Protocol: Calcium Imaging with Fura-2 AM

This protocol measures changes in intracellular calcium transients, which are crucial for excitation-contraction coupling.

Materials:

-

iPSC-CMs plated on glass-bottom dishes

-

Tyrode's solution (as described in 3.2)

-

Fura-2 AM Loading Solution: Prepare a 2-5 µM Fura-2 AM solution in Tyrode's solution.

-

Fluorescence microscopy system with an excitation light source capable of alternating between 340 nm and 380 nm and an emission detector at ~510 nm.

-

Sotalol HCl stock solution

Procedure:

-

Cell Preparation: Culture iPSC-CMs on glass-bottom dishes.

-

Dye Loading: Wash the cells twice with Tyrode's solution. Add the Fura-2 AM loading solution to the cells and incubate at room temperature for 10-15 minutes in the dark.[22]

-

Washing: After incubation, wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification (approx. 15-20 minutes).

-

Baseline Imaging: Place the dish on the microscope stage. Acquire baseline calcium transients by recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation (F340/F380) over time from spontaneously contracting cells.

-

Sotalol Application: Add Sotalol solution directly to the dish to achieve the final desired concentration.

-

Post-Treatment Imaging: After a 5-10 minute incubation, record calcium transients again.

-

Data Analysis: Analyze the recorded transients to determine changes in amplitude, duration, and decay kinetics (tau), which can indicate alterations in calcium handling.[23]

Application in Disease Modeling

A primary application for Sotalol in iPSC-CMs is modeling drug-induced Long QT Syndrome (diLQTS). Sotalol reliably prolongs the APD and can induce arrhythmogenic events like Early Afterdepolarizations (EADs) in iPSC-CMs, mimicking the clinical risk of TdP.[1][2] This platform allows researchers to:

-

Assess Proarrhythmic Risk: Determine the concentrations at which Sotalol induces arrhythmias in iPSC-CMs.[2][15]

-

Investigate Patient-Specific Susceptibility: Use iPSC-CMs derived from patients with varying sensitivities to diLQTS to understand the genetic and molecular basis of this variability.[1][12][13]

-

Screen for Rescue Compounds: Test potential therapeutic agents that can mitigate the proarrhythmic effects of Sotalol.

References

- 1. Modeling susceptibility to drug-induced long QT with a panel of subject-specific induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Model for long QT syndrome type 2 using human iPS cells demonstrates arrhythmogenic characteristics in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long QT Syndrome Modelling with Cardiomyocytes Derived from Human-induced Pluripotent Stem Cells | AER Journal [aerjournal.com]

- 4. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sotalol - Wikipedia [en.wikipedia.org]

- 9. Effects of Antiarrhythmic Drugs on hERG Gating in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. KoreaMed Synapse [synapse.koreamed.org]

- 16. Monitoring Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes with Genetically Encoded Calcium and Voltage Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Sotalol Hydrochloride for In Vitro QT Prolongation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotalol hydrochloride is a non-selective beta-adrenergic blocker and a Class III antiarrhythmic agent. Its defining characteristic for in vitro cardiac safety assessment is its ability to reliably induce a concentration-dependent prolongation of the QT interval. This effect is primarily attributed to its blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This action delays the repolarization phase of the cardiac action potential, leading to a lengthened action potential duration (APD) and, consequently, a prolonged QT interval on an electrocardiogram (ECG).[1][2] Due to these well-characterized effects, this compound serves as a crucial positive control in in vitro assays designed to assess the proarrhythmic potential of new chemical entities.

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, proposed by the Food and Drug Administration (FDA) and other regulatory bodies, emphasizes a mechanistic approach to cardiac safety evaluation.[3][4][5] This initiative moves beyond a simple focus on hERG blockade to a more integrated assessment of a compound's effects on multiple human cardiac ion channels. In this context, sotalol is a key reference compound for validating in vitro models, such as those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][5]

Mechanism of Action

Sotalol's primary mechanism for prolonging the QT interval is the blockade of the hERG potassium channel, which conducts the IKr current.[2] This current is critical for the timely repolarization of the ventricular action potential. By inhibiting IKr, sotalol extends the duration of the action potential, which is the cellular correlate of the QT interval.[2]

Sotalol also exhibits non-selective beta-adrenergic blocking activity.[2] While this is a key component of its clinical therapeutic effect, in the context of in vitro QT prolongation models, the focus is primarily on its Class III antiarrhythmic properties.

Signaling Pathway of Sotalol-Induced QT Prolongation

The following diagram illustrates the simplified signaling pathway of how this compound leads to the prolongation of the cardiac action potential.

References

- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration-dependent pharmacologic properties of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Cardiotoxicity evaluation of two-drug fixed-dose combination therapy under CiPA: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment and validation of a torsade de pointes prediction model based on human iPSC‑derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Calcium Imaging with Sotalol Hydrochloride in Cultured Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotalol Hydrochloride is a unique antiarrhythmic agent possessing both non-selective β-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties.[1] Its primary Class III action involves the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period in cardiac tissues.[2] The β-blocking activity of Sotalol antagonizes the effects of catecholamines, such as isoprenaline, on the heart.

Calcium imaging in cultured cardiomyocytes is a critical tool for studying the electrophysiological and contractile properties of these cells and for assessing the cardiac safety and efficacy of pharmacological compounds.[3] Intracellular calcium transients are the direct link between electrical excitation and mechanical contraction. Therefore, analyzing changes in calcium transient parameters such as amplitude, duration, and decay kinetics can provide valuable insights into the mechanism of action of drugs like Sotalol.

These application notes provide detailed protocols for conducting calcium imaging studies with this compound in cultured cardiomyocytes, along with expected outcomes based on its known mechanisms of action.

Data Presentation

The following tables summarize the expected concentration-dependent effects of this compound on key calcium transient parameters in cultured cardiomyocytes. It is important to note that while the mechanisms of Sotalol are well-established, direct and comprehensive quantitative data on its specific effects on calcium transient morphology from publicly available literature is limited. The data presented here is extrapolated from its known β-blocking and IKr-inhibiting properties and data from related compounds.

Table 1: Expected Effects of this compound on Cardiomyocyte Calcium Transients (Baseline Conditions)

| Sotalol Concentration (µM) | Calcium Transient Amplitude | Calcium Transient Duration (CTD90) | Calcium Transient Decay (Tau) | Beating Rate (BPM) |

| 0 (Control) | Baseline | Baseline | Baseline | Baseline |

| 1 - 10 | No significant change / Slight decrease | Slight increase | Slight prolongation | Decrease |

| 10 - 100 | Slight decrease | Moderate increase | Moderate prolongation | Significant decrease |

| > 100 | Decrease | Significant increase | Significant prolongation | Pronounced decrease / Arrhythmic events |

Table 2: Expected Effects of this compound on Isoprenaline-Stimulated Cardiomyocyte Calcium Transients

| Condition | Calcium Transient Amplitude | Calcium Transient Duration (CTD90) | Calcium Transient Decay (Tau) | Beating Rate (BPM) |

| Isoprenaline (e.g., 1 µM) | Increased | Decreased | Accelerated | Increased |

| Isoprenaline + Sotalol (10 µM) | Attenuation of Isoprenaline-induced increase | Prolongation compared to Isoprenaline alone | Slower decay compared to Isoprenaline alone | Decrease towards baseline |

| Isoprenaline + Sotalol (100 µM) | Near baseline levels | Significant prolongation | Significant slowing of decay | Significant decrease below baseline |

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Cardiomyocytes

Sotalol exerts its effects through a dual mechanism of action: β-adrenergic receptor blockade and inhibition of the IKr potassium channel. The β-blockade reduces the production of cyclic AMP (cAMP), leading to decreased protein kinase A (PKA) activity. This, in turn, reduces the phosphorylation of key calcium handling proteins like the L-type calcium channel (LTCC) and phospholamban (PLN), resulting in decreased calcium influx and reduced sarcoplasmic reticulum (SR) calcium uptake. The inhibition of IKr prolongs the action potential duration, which can lead to an increased duration of calcium entry and a prolonged calcium transient.

Caption: Sotalol's dual-action signaling pathway in cardiomyocytes.

Experimental Workflow for Calcium Imaging with Sotalol

The following workflow outlines the key steps for assessing the effects of Sotalol on calcium transients in cultured cardiomyocytes.

Caption: Experimental workflow for Sotalol calcium imaging.

Experimental Protocols

Materials

-

Cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs)

-

Cell culture medium appropriate for the cardiomyocyte type

-

This compound (powder, to be dissolved in appropriate solvent, e.g., water or DMSO)

-

Isoprenaline (optional, for studying β-adrenergic stimulation)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Tyrode's solution

-

Microplate reader or fluorescence microscope with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm for Fluo-4)

Protocol 1: Fluo-4 AM Loading in Cultured Cardiomyocytes

-

Cell Plating: Plate cardiomyocytes in a suitable format for imaging (e.g., 96-well or 384-well black-walled, clear-bottom plates) at a density that allows for the formation of a confluent, spontaneously beating monolayer. Culture the cells for the desired duration to allow for maturation and stable beating.

-

Preparation of Fluo-4 AM Loading Solution:

-

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

For a final loading concentration of 5 µM, dilute the Fluo-4 AM stock solution in pre-warmed HBSS or cell culture medium.

-

To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fluo-4 AM stock before diluting it in the final loading buffer.

-

-

Dye Loading:

-

Aspirate the cell culture medium from the wells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate the plate for 30-45 minutes at 37°C in a cell culture incubator.

-

-

De-esterification:

-

Aspirate the Fluo-4 AM loading solution.

-

Wash the cells twice with pre-warmed HBSS or Tyrode's solution.

-

Add fresh, pre-warmed HBSS or Tyrode's solution to the wells.

-

Incubate the plate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.

-

Protocol 2: Calcium Transient Recording and Sotalol Treatment

-

Baseline Recording:

-

Place the plate in the imaging system (microplate reader or microscope) pre-heated to 37°C.

-

Record spontaneous calcium transients for a defined period (e.g., 30-60 seconds) to establish a stable baseline. The recording frequency should be sufficient to resolve the calcium transient waveform (e.g., >50 Hz).[4]

-

-

Sotalol Preparation and Addition:

-

Prepare a stock solution of this compound in water or DMSO.

-

Create a dilution series of Sotalol in HBSS or Tyrode's solution to achieve the desired final concentrations.

-

-

Sotalol Incubation and Post-Treatment Recording:

-

Add the Sotalol solutions to the respective wells. Include a vehicle control (the solvent used for Sotalol).

-

Incubate the plate for a predetermined time to allow for drug action (e.g., 15-30 minutes).

-

Record the calcium transients again for the same duration as the baseline recording.

-

-

Isoprenaline Co-treatment (Optional):

-

To investigate the β-blocking effects of Sotalol, after the initial Sotalol incubation and recording, add a known concentration of Isoprenaline (e.g., 1 µM) to the wells already containing Sotalol.

-

Immediately record the calcium transients to observe the blunted response to β-adrenergic stimulation.

-

Data Analysis

The recorded fluorescence intensity data should be analyzed to extract key calcium transient parameters for each well. This can be done using specialized software. The following parameters are of primary interest:

-

Beating Rate (BPM): The number of calcium transients per minute.

-

Calcium Transient Amplitude: The difference between the peak fluorescence intensity and the baseline fluorescence.

-

Calcium Transient Duration (CTD): The duration of the transient at a certain percentage of repolarization, typically 50% (CTD50) and 90% (CTD90).[4]

-

Time to Peak: The time from the start of the transient upstroke to the peak.

-

Decay Kinetics (Tau): The time constant of the exponential decay of the calcium transient, representing calcium reuptake into the SR and extrusion from the cell.

The data should be normalized to the baseline recordings for each well to account for variability. Concentration-response curves can then be generated for each parameter to determine the potency of Sotalol's effects.

Conclusion

The provided protocols and expected outcomes offer a comprehensive guide for investigating the effects of this compound on calcium handling in cultured cardiomyocytes. By carefully analyzing the changes in calcium transient parameters, researchers can gain a deeper understanding of Sotalol's dual mechanism of action at the cellular level and its implications for both antiarrhythmic efficacy and potential proarrhythmic risk. The use of high-throughput calcium imaging assays can significantly aid in the early stages of drug discovery and cardiotoxicity screening.

References

- 1. Clinical experience with sotalol in the treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antiarrhythmic targets to control intracellular calcium handling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Transient in Cardiomyocytes - Creative Bioarray [acroscell.creative-bioarray.com]

- 4. Identifying Acute Cardiac Hazard in Early Drug Discovery Using a Calcium Transient High-Throughput Assay in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Voltage Clamp Analysis of Sotalol on Cardiac Purkinje Fibers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotalol is an antiarrhythmic agent with a dual mechanism of action, exhibiting both beta-adrenoceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) properties.[1] Its primary Class III antiarrhythmic effect stems from the blockade of potassium channels, which is crucial for cardiac repolarization.[2][3] Cardiac Purkinje fibers, as key components of the heart's conduction system, are a critical target for antiarrhythmic drugs. Understanding the specific effects of Sotalol on the ion channels of these fibers is essential for elucidating its therapeutic and proarrhythmic mechanisms.

Voltage clamp analysis is a powerful electrophysiological technique that allows for the direct measurement of ion flow across the cell membrane by controlling the membrane potential. This methodology is indispensable for characterizing the dose-dependent effects of compounds like Sotalol on specific ion currents, providing quantitative data on channel block and kinetics. These application notes provide a detailed overview of the experimental protocols for analyzing Sotalol's effects on Purkinje fibers and summarize the key quantitative findings.

Mechanism of Action of Sotalol in Purkinje Fibers

Sotalol's primary electrophysiological effect on cardiac Purkinje fibers at therapeutic concentrations is the prolongation of the action potential duration (APD).[4][5] This effect is rate-dependent, with a more pronounced increase in APD at slower stimulation frequencies.[5] Voltage clamp studies have revealed that this APD prolongation is primarily due to the inhibition of the delayed rectifier potassium current (IK).[1][4] Specifically, Sotalol reduces the time-dependent potassium current activated during the plateau phase of the action potential.[4]

At concentrations exceeding 10⁻⁴ M, Sotalol can also induce a secondary shortening of the action potential, which is correlated with a decrease in the slowly inactivating sodium current.[4] The d-isomer of Sotalol appears to be one to three times more potent in prolonging Purkinje fiber APD than the l-isomer or the racemic mixture, suggesting the APD-prolonging effect is distinct from the beta-blocking activity, which resides almost exclusively in the l-isomer.[1][5]

Data Presentation: Quantitative Effects of Sotalol

The following tables summarize the dose-dependent effects of Sotalol on the electrophysiological properties of adult canine Purkinje fibers as determined by microelectrode recordings.

Table 1: Effect of d-Sotalol on Action Potential Duration (APD) in Adult Canine Purkinje Fibers Data extracted from studies using standard microelectrode techniques.[6]

| d-Sotalol Concentration (M) | APD50 (% Change from Control) | APD90 (% Change from Control) | Effective Refractory Period (% Change from Control) |

| 10-6 | Significant Increase | Significant Increase | Significant Increase |

| 10-5 | Significant Increase | Significant Increase | Significant Increase |